tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hydrogen Bonding and Molecular Aggregation
- tert-Butyl pyrazoles demonstrate interesting hydrogen bonding and molecular aggregation characteristics. For instance, 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole forms simple chains via a single C-H...N hydrogen bond, whereas 5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-3-tert-butyl-1-phenyl-1H-pyrazole exhibits weak linkage into tetramolecular aggregates through a combination of C-H...N and C-H...O hydrogen bonds (Abonía et al., 2007).
Synthesis as an Intermediate in Target Molecules
- tert-Butyl pyrazole derivatives are important intermediates in the synthesis of complex molecules. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is utilized in the synthesis of mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).
Reactivity in Cycloaddition Processes
- The ynamide tert-butyl N-ethynyl-N-phenylcarbamate, which contains a pyrazole unit, shows specific reactivity in 1,3-dipolar cycloaddition, leading to the formation of 5-amino pyrazole as a single regioisomer. This cycloadduct can be further activated and coupled under specific conditions (González et al., 2013).
Novel Synthesis Routes
- Innovative synthesis routes for tert-butyl pyrazole derivatives, such as 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, have been developed. These methods offer more versatile and efficient pathways for producing various pyrazole derivatives (Bobko et al., 2012).
Structural Studies and Characterizations
- Extensive structural and spectral studies on various tert-butyl pyrazole derivatives, including Schiff bases, have been conducted. These studies include characterizations using techniques like X-ray diffraction, FTIR, UV-Vis, and NMR spectroscopy, providing insights into the molecular geometry, vibrational frequencies, and chemical shifts of these compounds (Cuenú et al., 2019).
Nonlinear Optical Studies
- tert-Butyl pyrazole derivatives, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been synthesized and characterized, demonstrating potential for nonlinear optical properties. Density functional theory calculations support these findings, indicating their stability and charge transfer capabilities (Tamer et al., 2016).
Future Directions
The future directions for research and application of tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate would depend on its properties and potential uses. Given the versatility of similar compounds in organic synthesis and drug discovery , it could be a valuable building block for the synthesis of new compounds with potential applications in various fields.
Properties
IUPAC Name |
tert-butyl N-(4-amino-2-methylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)12-7-6(10)5-11-13(7)4/h5H,10H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRKHLZCCUKKRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.